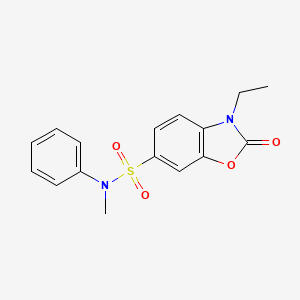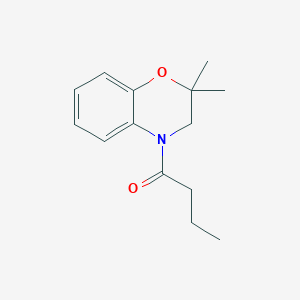
3-(4-Fluorophenyl)-1-(3-methylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1-(3-methylpiperazin-1-yl)propan-1-one, also known as 4-Fluoromethylphenidate (4F-MPH), is a synthetic compound that belongs to the family of substituted phenidates. It is a potent psychostimulant that has been used as a research chemical in the field of neuroscience.
Mechanism of Action
The mechanism of action of 4F-MPH involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the postsynaptic receptors. This results in increased alertness, focus, and motivation.
Biochemical and Physiological Effects:
4F-MPH has been shown to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to the extremities. In addition, it has been shown to increase the release of cortisol, a hormone that is involved in the stress response. Prolonged use of 4F-MPH can lead to tolerance, dependence, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using 4F-MPH in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, its potential for abuse and dependence makes it important to handle with caution and to follow strict safety protocols.
Future Directions
There are several potential future directions for research on 4F-MPH. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its effects on cognitive function and memory. Additionally, further research is needed to understand the long-term effects of 4F-MPH on the brain and body, as well as its potential for abuse and dependence.
Synthesis Methods
The synthesis of 4F-MPH involves the reaction between 4-fluorobenzaldehyde and methylphenidate in the presence of a reducing agent such as sodium borohydride. The product is then purified through recrystallization to obtain a white crystalline powder with a melting point of 147-148°C.
Scientific Research Applications
4F-MPH has been used as a research chemical in the field of neuroscience to study its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in attention, motivation, and reward. This makes 4F-MPH a potential candidate for the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(3-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11-10-17(9-8-16-11)14(18)7-4-12-2-5-13(15)6-3-12/h2-3,5-6,11,16H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAPMDMPAPFNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone](/img/structure/B7628717.png)
![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)

![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)
![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)


![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)

